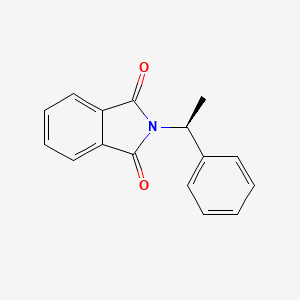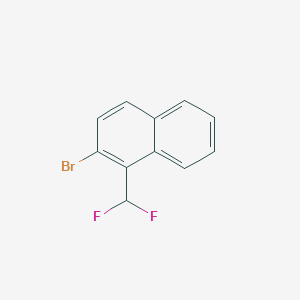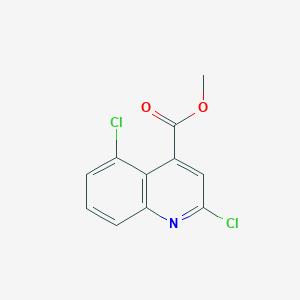
Methyl 2,5-dichloroquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-dichloroquinoline-4-carboxylate: is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the quinoline ring, and a carboxylate ester group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,5-dichloroquinoline-4-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. One common method includes the reaction of 2,5-dichloroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,5-dichloroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Methyl 2,5-dichloroquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Methyl 2,5-dichloroquinoline-4-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Industry: The compound is used in the development of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of methyl 2,5-dichloroquinoline-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The chlorine atoms and ester group contribute to its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of essential biological pathways .
Comparaison Avec Des Composés Similaires
- Methyl 4,8-dichloroquinoline-2-carboxylate
- Methyl 2,4-dichloroquinazoline-5-carboxylate
Comparison: Methyl 2,5-dichloroquinoline-4-carboxylate is unique due to the specific positioning of the chlorine atoms and the ester group, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Propriétés
Numéro CAS |
62482-34-2 |
|---|---|
Formule moléculaire |
C11H7Cl2NO2 |
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
methyl 2,5-dichloroquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-5-9(13)14-8-4-2-3-7(12)10(6)8/h2-5H,1H3 |
Clé InChI |
SIEIFBKFFHCECW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC2=C1C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


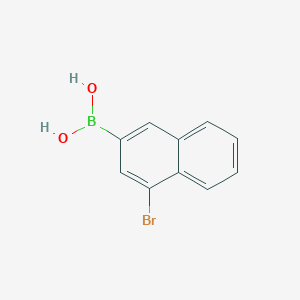
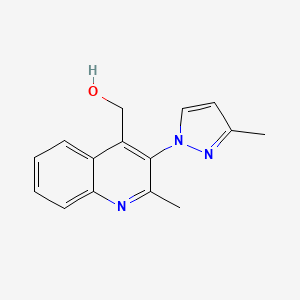


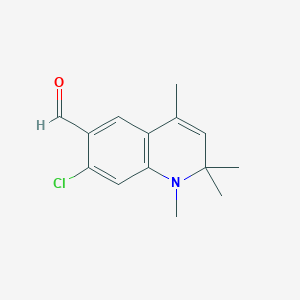

![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)
